Ethyl 4-chloro-5-methoxypicolinate
CAS No.: 40473-02-7
Cat. No.: VC21402469
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40473-02-7 |
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Molecular Formula | C9H10ClNO3 |
Molecular Weight | 215.63g/mol |
IUPAC Name | ethyl 4-chloro-5-methoxypyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | IZMIXSOCSGCHBR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(C(=C1)Cl)OC |
Canonical SMILES | CCOC(=O)C1=NC=C(C(=C1)Cl)OC |
Introduction
Chemical Identity and Structural Properties
Ethyl 4-chloro-5-methoxypicolinate belongs to the class of substituted picolinic acid derivatives. The compound's molecular identity is characterized by the following properties:
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Chemical Name: Ethyl 4-chloro-5-methoxypicolinate
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Synonyms: ethyl 4-chloro-5-methoxy-2-pyridinecarboxylate; 2-Pyridinecarboxylic acid, 4-chloro-5-methoxy-, ethyl ester
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Molecular Formula: C9H10ClNO3
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Molecular Weight: 215.63 g/mol
The molecular structure features a pyridine ring with three key functional groups arranged in specific positions: an ethyl ester group at the 2-position (forming the picolinate backbone), a chlorine atom at the 4-position, and a methoxy group at the 5-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating moieties, influencing its chemical behavior and potential applications.
Physical and Chemical Properties
Physical Characteristics
Ethyl 4-chloro-5-methoxypicolinate typically exhibits properties consistent with substituted pyridine compounds. Based on structural analysis and comparison with similar compounds, it likely presents as a crystalline solid at standard temperature and pressure. The compound's solubility profile would reflect its molecular structure, with anticipated solubility in organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), while demonstrating limited water solubility due to its predominantly organic character.
Chemical Reactivity
The reactivity of Ethyl 4-chloro-5-methoxypicolinate is significantly influenced by its structural features:
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The chlorine substituent at the 4-position acts as an electron-withdrawing group, enhancing the susceptibility of this position to nucleophilic aromatic substitution.
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The methoxy group at the 5-position provides electron-donating properties through resonance effects, potentially influencing the electronic distribution across the pyridine ring.
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The ethyl ester functionality represents a reactive site for various transformations, including hydrolysis, transesterification, and reduction reactions.
This combination of functional groups creates a complex electronic environment that dictates the compound's behavior in chemical reactions and its potential interactions with biological systems.
Synthesis Methods
Synthetic Approach | Starting Materials | Reaction Conditions | Expected Yield |
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Esterification | 4-chloro-5-methoxypicolinic acid + Ethanol | Acid catalyst (H2SO4), reflux conditions | 75-85% |
Chlorination-Esterification | 5-methoxypicolinic acid | 1. SOCl2/DMF, 2. Ethanol | 70-80% |
Methoxylation | Ethyl 4-chloropicolinate | Base, methoxylating agent | 65-75% |
The synthesis might follow a pathway similar to that of Methyl 4-chloropicolinate, which involves treating 2-picolinic acid with thionyl chloride and N,N-dimethylformamide, followed by reaction with the appropriate alcohol (in this case, ethanol instead of methanol) .
Reaction Conditions
Optimal synthesis conditions would likely involve:
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Temperature control between 20-72°C depending on the specific reaction step
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Reaction duration of approximately 0.75-16.5 hours
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Anhydrous conditions to prevent unwanted side reactions
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pH adjustment (to 8-9) during workup to neutralize acid catalysts
Purification Techniques
Purification of the synthesized compound typically requires:
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Extraction with appropriate organic solvents
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Column chromatography using silica gel as the stationary phase
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Recrystallization from suitable solvent systems
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Analytical verification using NMR, IR, and mass spectrometry to confirm structural identity and purity
Functional Group | Transformation | Potential Applications |
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Chloro (4-position) | Nucleophilic substitution, Cross-coupling | Introduction of amino, thiol, or carbon-based substituents |
Methoxy (5-position) | Demethylation, Alkylation | Access to hydroxy derivatives, modified ether analogs |
Ethyl ester (2-position) | Hydrolysis, Aminolysis, Reduction | Conversion to acids, amides, or alcohols |
Structure-Activity Relationships
Electronic Effects
The distribution of electron density across the pyridine ring of Ethyl 4-chloro-5-methoxypicolinate is influenced by its substituents:
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The chlorine atom, being electron-withdrawing, decreases electron density at the 4-position and adjacent carbon atoms.
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The methoxy group contributes electron density through resonance effects, potentially stabilizing the ring system.
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These opposing electronic effects create a unique electrostatic potential surface that may influence the compound's interactions with biological macromolecules.
Comparative Analysis
When compared to structurally related compounds, Ethyl 4-chloro-5-methoxypicolinate demonstrates distinct features:
Table 3: Comparison of Ethyl 4-chloro-5-methoxypicolinate with Related Compounds
These structural variations, though subtle, can significantly impact physical properties, chemical reactivity, and biological activities. The position and nature of substituents on the pyridine ring play crucial roles in determining how these compounds interact with biological targets and their potential applications in various fields.
Biological Activity Assessment
Structure-Activity Considerations
The biological activity of Ethyl 4-chloro-5-methoxypicolinate would be influenced by several structural factors:
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The chloro substituent may enhance binding to specific biological targets through halogen bonding or electronic effects.
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The methoxy group could influence membrane permeability and receptor interactions.
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The ethyl ester moiety affects the compound's lipophilicity and its ability to cross biological membranes.
Research Status and Future Directions
Current Research Landscape
Research on Ethyl 4-chloro-5-methoxypicolinate appears to be in developmental stages, with potential applications being explored in various fields:
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As an intermediate in the synthesis of pharmaceutically relevant compounds
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In structure-activity relationship studies to develop more potent and selective derivatives
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As a model compound for investigating the effects of specific substituents on chemical reactivity and biological activity
Future Research Opportunities
Several promising research directions could be pursued:
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Comprehensive characterization of physical, chemical, and biological properties
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of specific biological activities through targeted screening assays
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Investigation of structure-activity relationships through systematic modification of the basic scaffold
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Application in the development of novel therapeutics or agricultural products
Table 4: Potential Research Directions for Ethyl 4-chloro-5-methoxypicolinate
Research Area | Specific Focus | Potential Impact |
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Synthetic Methodology | Green chemistry approaches, One-pot synthesis | Improved efficiency, Reduced environmental impact |
Medicinal Chemistry | Anti-inflammatory, Antimicrobial screening | Identification of novel bioactivities |
Structure-Activity Studies | Systematic modification of substituents | Development of more potent derivatives |
Material Science | Coordination chemistry, Polymer additives | Novel materials with specific properties |
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